Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process is related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1 H -1,2,4-triazol-5-amine .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine core. The peak for methyl and ethyl of carboxylate-pyrimidine was observed around δ 14 and 61.5 ppm, respectively. In all compounds, the methyl of the pyrimidine ring was found around δ 23 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are carried out in either sequential or one-pot procedure . The reaction conditions can be finely tuned to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Antiviral Applications
Pyrimidine and its derivatives, including this compound, have been proven to have antiviral activity . This makes it a potential candidate for the development of new antiviral drugs.
Anticancer Applications
The compound has also been associated with anticancer activity . This suggests that it could be used in the development of new anticancer therapies.
Antioxidant Applications
The compound has been associated with antioxidant activity . This could make it useful in the development of treatments for conditions associated with oxidative stress.
Antimicrobial Applications
The compound has been associated with antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.
Synthesis of Other Compounds
The compound can be used as a reactant for the synthesis of other complex compounds . For example, it can be used in the synthesis of Ruthenium (II)-Hmtpo complexes .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It’s plausible that it interacts with its targets through a similar mechanism as other 1,2,4-triazolo[1,5-a]pyridine compounds, which involves binding to the active site of the target proteins and inhibiting their function .
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine compounds, it may affect pathways related to inflammation, cell proliferation, and cellular metabolism .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight, polar surface area, and logp value suggest that it may have good bioavailability .
Result of Action
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine compounds, it may have anti-inflammatory, antiproliferative, and metabolic regulatory effects .
Future Directions
properties
IUPAC Name |
ethyl 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-3-16-7(15)6-4-11-9-12-8(10)13-14(9)5(6)2/h4H,3H2,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLNPNXWKHHMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)N)N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.